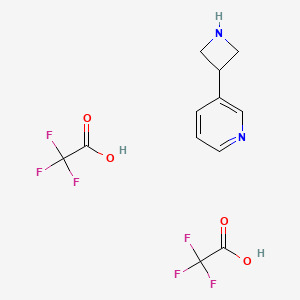

3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

CAS No.: 1485070-45-8

Cat. No.: VC3174368

Molecular Formula: C12H12F6N2O4

Molecular Weight: 362.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1485070-45-8 |

|---|---|

| Molecular Formula | C12H12F6N2O4 |

| Molecular Weight | 362.22 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C8H10N2.2C2HF3O2/c1-2-7(4-9-3-1)8-5-10-6-8;2*3-2(4,5)1(6)7/h1-4,8,10H,5-6H2;2*(H,6,7) |

| Standard InChI Key | ZGOBDLAWONCPPC-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

| Compound | Connection Point | Acid Component | Key Structural Feature |

|---|---|---|---|

| 3-(Azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid | Pyridine 3-position | Trifluoroacetic acid (1:1) | Pyridine connected at 3-position |

| 2-(Azetidin-3-yl)pyridine bistrifluoroacetate | Pyridine 2-position | Trifluoroacetic acid (1:2) | Pyridine connected at 2-position |

| Azetidin-3-yl acetate 2,2,2-trifluoroacetate | Acetate group | Trifluoroacetic acid | Contains acetate functionality |

The positional isomerism between the 2- and 3-position substitution on the pyridine ring represents a critical structural difference that likely impacts the compound's chemical behavior and biological activity.

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is influenced by several key structural elements:

-

The pyridine nitrogen provides a basic site capable of participating in hydrogen bonding and coordination chemistry

-

The azetidine ring system introduces strain and potential reactivity at the nitrogen position

-

The trifluoroacetic acid component enhances solubility characteristics and modifies the acid-base properties

Applications and Biological Activity

Research Applications

In addition to pharmaceutical applications, compounds like 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid serve as valuable research tools for:

-

Studying structure-activity relationships

-

Investigating binding interactions with biological targets

-

Developing synthetic methodologies for heterocyclic chemistry

-

Exploring the effects of positional isomerism on biological activity

| Quantity | Typical Price Range (USD) | Availability |

|---|---|---|

| 100mg | $500-550 | Limited |

| 250mg | $700-750 | Limited |

| 500mg | $950-1000 | Limited |

| 1g | $1400-1500 | Limited |

This pricing reflects the specialized nature of these compounds and the complexity involved in their synthesis and purification.

Comparative Analysis with Structurally Related Compounds

Structural Relationships

The relationship between 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid and other azetidin-containing compounds reveals important structural variations that impact chemical behavior and potential applications:

-

Position of pyridine substitution (2- vs 3-position) affects electronic distribution and steric properties

-

Number of trifluoroacetic acid molecules in the salt (mono vs bis) influences solubility and acidity

-

Presence of additional substituents (like methyl groups) modifies the electronic and steric environment

Structure-Property Relationships

The relationship between structural features and chemical properties can be anticipated as follows:

Research Trends and Future Directions

Current research involving azetidin-pyridine compounds indicates several promising directions:

-

Development of more efficient synthetic routes to access these structural scaffolds

-

Investigation of structure-activity relationships in biological systems

-

Exploration of applications in catalysis and materials science

-

Computational studies to predict properties and biological activities

Research interest in these compounds stems from their unique structural features and potential applications in pharmaceutical development and chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume